molecular formula C12H13F2NO3 B4556783 2-(2,4-DIFLUOROPHENOXY)-1-MORPHOLINO-1-ETHANONE

2-(2,4-DIFLUOROPHENOXY)-1-MORPHOLINO-1-ETHANONE

Cat. No.: B4556783
M. Wt: 257.23 g/mol
InChI Key: JWZVBRXAVRIMJR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone is an organic compound that features a morpholine ring and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-1-morpholino-1-ethanone typically involves the reaction of 2,4-difluorophenol with morpholine in the presence of a suitable base, followed by the introduction of an ethanone group. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles

Major Products

    Oxidation: Formation of difluorophenoxyacetic acid

    Reduction: Formation of difluorophenoxyethanol

    Substitution: Formation of iodinated or other substituted derivatives

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)acetic acid
  • 2-(2,4-Difluorophenoxy)butanoic acid
  • 2-(2,4-Difluorophenyl)pyridine

Uniqueness

2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone is unique due to the presence of both a morpholine ring and a difluorophenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZVBRXAVRIMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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